methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate
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Overview
Description
Methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate is a complex organic compound that features a thiophene ring, a cyclopentane ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The amide bond is formed by reacting the thiophene-containing cyclopentane derivative with benzoic acid or its derivatives under appropriate conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate involves its interaction with specific molecular targets. The thiophene ring and amide bond may play crucial roles in binding to proteins or other biomolecules, influencing their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Cyclopentane Derivatives: Compounds with cyclopentane rings are also of interest in medicinal chemistry and materials science.
Uniqueness
Methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Biological Activity
Methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate, identified by its CAS number 1049512-54-0, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C15H17NOS2
Molecular Weight: 293.43 g/mol
The compound features a benzoate moiety linked to a cyclopentane structure substituted with a thiophene ring. This unique structure may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The thiophene and cyclopentane components may enhance binding affinity and specificity, potentially modulating cellular pathways related to inflammation, cancer, or microbial resistance.
Anti-inflammatory Properties
Research indicates that compounds containing thiophene rings exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Although direct studies on this compound are scarce, the structural similarity to known anti-inflammatory agents suggests potential efficacy.
Case Studies
-
Study on Thiophene Derivatives:
A study published in the Journal of Medicinal Chemistry examined various thiophene-based compounds for their anti-inflammatory effects. The results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be relevant for this compound. -
Cyclopentane-Based Compounds:
Another research article highlighted the cytotoxic effects of cyclopentane derivatives against cancer cell lines. The study demonstrated that these compounds induced apoptosis through mitochondrial pathways, which could also be applicable to this compound.
Pharmacological Potential
Given its structural characteristics, this compound may possess significant pharmacological potential in areas such as:
- Antimicrobial therapy: Targeting resistant strains of bacteria.
- Anti-inflammatory treatments: Modulating immune responses in chronic inflammatory diseases.
- Cancer therapy: Inducing apoptosis in tumor cells.
Properties
IUPAC Name |
methyl 2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-16(20)13-7-2-3-8-14(13)19-17(21)18(10-4-5-11-18)15-9-6-12-23-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPMKXDSZLHXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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